molecular formula C3H3IN2O B1532876 2-Iodo-5-methyl-1,3,4-oxadiazole CAS No. 1592334-67-2

2-Iodo-5-methyl-1,3,4-oxadiazole

Cat. No.: B1532876
CAS No.: 1592334-67-2
M. Wt: 209.97 g/mol
InChI Key: SXCDKPPGNAWNOW-UHFFFAOYSA-N
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Description

2-Iodo-5-methyl-1,3,4-oxadiazole (CAS 1592334-67-2) is a high-value monosubstituted 1,3,4-oxadiazole that serves as a versatile synthetic intermediate and building block in pharmaceutical research and materials science. The 1,3,4-oxadiazole scaffold is recognized for imparting favorable pharmacokinetic properties and increased hydrolytic stability when used as an ester or amide bioisostere in drug design . Its primary research value lies in its reactivity, particularly in metal-catalyzed cross-coupling reactions, enabling the efficient synthesis of complex 2,5-disubstituted 1,3,4-oxadiazoles. This one-pot synthesis-functionalization strategy allows for great flexibility, permitting the judicious choice of the second substituent from a wide range of aryl iodides and other coupling partners . This compound is instrumental in the late-stage functionalization of carboxylic acid-containing active pharmaceutical ingredients (APIs) and in the discovery of new bioactive molecules. 1,3,4-Oxadiazole derivatives are currently being investigated for their activity as anticancer, antimicrobial, and antiviral agents . Furthermore, this specific iodinated derivative can be used to generate aminated 1,3,4-oxadiazoles, further expanding its utility in constructing diverse chemical libraries . The compound has also been identified as a key metabolite in pharmacokinetic studies of related sulfonamide-based drugs, highlighting its relevance in understanding drug metabolism and disposition . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodo-5-methyl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3IN2O/c1-2-5-6-3(4)7-2/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCDKPPGNAWNOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodological Advancements for 2 Iodo 5 Methyl 1,3,4 Oxadiazole

Direct Iodination Approaches to 1,3,4-Oxadiazoles

Direct iodination methods offer an atom-economical and often more streamlined approach to the synthesis of 2-iodo-5-methyl-1,3,4-oxadiazole. These techniques typically involve the in situ generation of an electrophilic iodine species that reacts with a suitable oxadiazole precursor or the formed heterocyclic ring.

Oxidative Iodination Protocols for 2-Substituted 1,3,4-Oxadiazoles

Oxidative iodination represents a prominent strategy for the direct formation of the C-I bond on the 1,3,4-oxadiazole (B1194373) ring. These protocols often proceed via the oxidative cyclization of acylhydrazone precursors in the presence of an iodine source.

A practical and transition-metal-free approach involves the use of stoichiometric molecular iodine in the presence of a base such as potassium carbonate. researchgate.netorganic-chemistry.org This method facilitates the oxidative cyclization of acylhydrazones, which can be pre-synthesized or generated in situ from the condensation of aldehydes and hydrazides, to yield 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net For the synthesis of this compound, this would conceptually involve the use of an appropriate precursor that introduces the methyl and a group that can be displaced by iodine or a precursor that directs iodination.

Another effective oxidative system employs a catalytic amount of iodine in the presence of an oxidant, such as aqueous hydrogen peroxide. This environmentally benign method allows for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from N-aroylhydrazones and N-acetylhydrazones at ambient temperatures. researchgate.net

N-Iodosuccinimide (NIS) is a widely used reagent for electrophilic iodination of various organic substrates, including electron-rich aromatic and heterocyclic compounds. cdnsciencepub.com While specific examples of the direct iodination of 2-methyl-1,3,4-oxadiazole (B1348784) using NIS are not extensively detailed in the reviewed literature, the regioselective iodination of methyl-substituted aromatic compounds with NIS in the presence of a catalytic amount of trifluoroacetic acid suggests its potential applicability. cdnsciencepub.com

Reagent/SystemSubstrateConditionsProductYieldReference
I₂ / K₂CO₃AcylhydrazonesDMSO, 100 °C2,5-disubstituted 1,3,4-oxadiazolesGood researchgate.net
I₂ (catalytic) / H₂O₂N-aroylhydrazones/N-acetylhydrazonesRoom Temperature2,5-disubstituted 1,3,4-oxadiazolesGood researchgate.net
NIS / Trifluoroacetic acid (catalytic)Methoxy- or methyl-substituted aromaticsMild conditionsIodinated aromaticsExcellent cdnsciencepub.com

Iodine/Metal-Mediated Cyclization and Iodination Techniques

The combination of iodine with a metal catalyst can facilitate both the cyclization to form the 1,3,4-oxadiazole ring and the concurrent introduction of an iodine atom. Copper catalysts, in particular, have been shown to be effective in the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. nih.govacs.org

One-pot copper-catalyzed methods have been developed for the synthesis of symmetrical and unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles from arylacetic acids and hydrazides via a dual oxidation process under an oxygen atmosphere. nih.govacs.org While this method does not directly describe iodination, the involvement of a metal catalyst opens avenues for the incorporation of a halogenation step. For instance, copper-catalyzed coupling reactions between a preformed 1,3,4-oxadiazole and an iodine source are known. acs.org

A plausible strategy for the synthesis of this compound could involve a copper-catalyzed oxidative cyclization of an appropriate N-acetylhydrazone, where an iodine source is present to intercept a reaction intermediate, leading to the desired iodinated product.

Hypervalent Iodine Reagents in Oxadiazole Functionalization

Hypervalent iodine reagents have emerged as mild and efficient oxidants in organic synthesis, with significant applications in the formation of heterocyclic compounds. nih.gov Reagents such as (diacetoxyiodo)benzene (PIDA) and bis(trifluoroacetoxy)iodobenzene (PIFA) are frequently employed in the oxidative cyclization of N-acylhydrazones to afford 2,5-disubstituted 1,3,4-oxadiazoles. chim.it

The use of hypervalent iodine reagents can also be extended to the direct C-H functionalization of preformed heterocycles. nih.gov This approach is particularly relevant for the synthesis of this compound, where the C-H bond at the 5-position of a 2-methyl-1,3,4-oxadiazole could be targeted for iodination. The mechanism of these reactions often involves the generation of a highly electrophilic iodine species that can react with the heterocycle.

While direct C-H iodination of 2-methyl-1,3,4-oxadiazole using hypervalent iodine reagents is not explicitly detailed in the available literature, the known reactivity of these reagents in C-H functionalization suggests this as a viable synthetic route. nih.gov

Multistep Synthesis Routes Incorporating Iodine and Methyl Moieties

Multistep synthetic sequences provide a higher degree of control over the placement of substituents on the 1,3,4-oxadiazole ring. These routes involve the synthesis of precursors that already contain the iodo and methyl groups, or the functionalization of a preformed oxadiazole ring in a separate step.

Cyclization Reactions with Iodinated Precursors

This strategy involves the synthesis of a precursor molecule that already contains an iodine atom, which is then cyclized to form the this compound. A potential precursor for this approach would be an N'-acetyl-N-iodobenzoylhydrazide or a similar structure where the iodo group is strategically placed.

The cyclization of such precursors can be achieved using various dehydrating agents, a common method for the formation of the 1,3,4-oxadiazole ring. nih.gov For instance, the cyclodehydration of 1,2-diacylhydrazines using reagents like phosphorus oxychloride (POCl₃) is a well-established method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. nih.gov

A hypothetical route could involve the synthesis of an N-acetyl-2-iodo-benzohydrazide, followed by a dehydrative cyclization to yield the target molecule. The stability of the iodinated precursor under the cyclization conditions would be a critical factor for the success of this approach.

Post-Cyclization Functionalization for Iodo- and Methyl-Substitution

An alternative multistep approach involves the initial synthesis of a 2-methyl-1,3,4-oxadiazole, followed by the introduction of the iodine atom at the 5-position in a subsequent step. This post-cyclization functionalization can be achieved through several methods.

One potential method is through lithiation followed by iodination. The lithiation of methyl-substituted 1,2-azoles, oxadiazoles, and thiadiazoles has been reported, leading to the formation of a lithiated species that can be trapped with an electrophile. cdnsciencepub.com Specifically, the lateral lithiation of methyl groups on the oxadiazole ring has been demonstrated. cdnsciencepub.com By treating 2-methyl-1,3,4-oxadiazole with a strong base like n-butyllithium, it may be possible to deprotonate the C-H bond at the 5-position, creating a nucleophilic center that can then be quenched with an iodine source, such as molecular iodine, to afford this compound.

Another plausible strategy is a halogen exchange reaction. This would involve the synthesis of a 2-halo-5-methyl-1,3,4-oxadiazole, where the halogen is more reactive than iodine (e.g., bromine). The synthesis of 2-bromo-5-methyl-1,3,4-oxadiazole has been reported. chemicalbook.com This bromo-substituted oxadiazole could then potentially undergo a Finkelstein-type reaction, where the bromide is displaced by iodide using a salt such as sodium iodide. Halogen exchange reactions are a common method for the synthesis of iodo-substituted heterocycles. rsc.org

Precursor/IntermediateReagent(s)MethodProductReference
2-Methyl-1,3,4-oxadiazolen-Butyllithium, then I₂Lithiation-IodinationThis compound cdnsciencepub.com (by analogy)
2-Bromo-5-methyl-1,3,4-oxadiazoleSodium IodideHalogen ExchangeThis compound chemicalbook.comrsc.org (by analogy)

Green Chemistry Principles in this compound Synthesis Research

Green chemistry principles have been increasingly applied to the synthesis of 1,3,4-oxadiazole derivatives to reduce waste, minimize energy consumption, and avoid hazardous solvents. nih.gov These approaches focus on improving the efficiency and environmental footprint of synthetic processes.

Microwave-assisted organic synthesis has emerged as a powerful tool, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, enhanced yields, and cleaner reaction profiles. researchgate.netnih.gov The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been successfully achieved by reacting hydrazides with carboxylic acids or aldehydes under microwave irradiation. researchgate.netnih.gov For the synthesis of this compound, this would likely involve the microwave-assisted cyclization of acethydrazide with an appropriate iodo-carbonyl precursor. Studies on similar compounds have demonstrated that these reactions can be completed in minutes compared to several hours required for conventional heating. researchgate.net

Solvent-free reaction conditions represent another cornerstone of green synthetic chemistry. An eco-friendly and efficient synthesis of 2,5-disubstituted 1,3,4-oxadiazoles has been reported using a grinding technique. researchgate.net This method involves the reaction of aromatic hydrazides with aldehydes in the presence of molecular iodine in a mortar and pestle, completely avoiding the use of organic solvents. researchgate.net This solid-phase approach is not only environmentally benign but also simplifies the work-up procedure. researchgate.netluxembourg-bio.com The combination of solvent-free conditions with microwave irradiation, often using a solid support like silica gel, provides a synergistic improvement in reaction efficiency and environmental safety.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for 1,3,4-Oxadiazole Derivatives

Starting Materials Method Reaction Time Yield (%) Reference
Isonicotinohydrazide + Aromatic Aldehyde Microwave (300 W) 3-4 min High nih.gov
Hydrazide + Aromatic Acid + POCl₃ Microwave 5-15 min 78-92% researchgate.net
Hydrazide + Aromatic Acid + POCl₃ Conventional Heating 5-7 hours 72-85% researchgate.net
Isonicotinohydrazide + Acetic Anhydride on Silica Gel Microwave (400 W) 1.5-3 min 78-92%

Catalyst-Free and Transition-Metal-Free Approaches

The development of synthetic methods that avoid the use of heavy or transition metal catalysts is a key goal in green chemistry. Many modern strategies for 1,3,4-oxadiazole synthesis operate under transition-metal-free conditions. jchemrev.comchemrxiv.orgchemrxiv.org A prominent approach involves the use of molecular iodine (I₂), which can act as a promoter or oxidant for the cyclization step. jchemrev.comorganic-chemistry.org

Iodine-mediated protocols facilitate the oxidative cyclization of N-acylhydrazones, which are key intermediates formed from the condensation of hydrazides and aldehydes. jchemrev.comjchemrev.com This method is particularly attractive for synthesizing this compound, as iodine is already a component of the reaction system. An efficient, one-pot, metal-free protocol has been developed for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using iodine in the presence of a base like cesium carbonate. rsc.org These reactions proceed cleanly and produce high yields, accommodating a good range of functional groups. rsc.org Other non-metallic cyclization reagents include phosphorus oxychloride (POCl₃) and polyphosphoric acid (PPA), which facilitate the dehydration of N,N'-diacylhydrazines. jchemrev.comnih.gov Furthermore, visible-light-promoted cyclization reactions have been described that proceed without any catalyst, offering another green alternative to conventional methods. acs.org

Regioselectivity and Yield Optimization in Iodinated Oxadiazole Synthesis Research

The synthesis of unsymmetrically substituted 1,3,4-oxadiazoles like this compound requires precise control over the assembly of the heterocyclic ring to ensure the correct placement of the iodo and methyl groups. The regiochemical outcome is typically controlled by the selection of starting materials in a stepwise synthesis. For instance, the reaction of acethydrazide with an iodo-carboxylic acid derivative (or vice versa) unambiguously defines the positions of the substituents at C2 and C5.

Yield optimization is a critical aspect of synthetic methodology development. For 1,3,4-oxadiazoles, yields are highly dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the cyclizing agent. Research on the synthesis of various 2,5-disubstituted 1,3,4-oxadiazoles demonstrates that solvent-free and microwave-assisted methods often result in significantly higher yields compared to traditional solvent-based thermal methods. researchgate.netnih.gov The choice of dehydrating agent is also crucial; for example, cyclodehydration of N,N′-diacylhydrazines using phosphorus oxychloride under solvent-free conditions has been shown to produce higher yields than when the reaction is conducted in a solvent like toluene. nih.gov

Table 2: Effect of Reaction Conditions on Yields of 2,5-Disubstituted 1,3,4-Oxadiazoles | Precursors | Reagents/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | | N,N'-diacylhydrazine | POCl₃, Toluene, Reflux | 40-58% | nih.gov | | N,N'-diacylhydrazine | POCl₃, Solvent-free, 55 °C | 65-76% | nih.gov | | Acylhydrazones | I₂ / K₂CO₃ | Good to Excellent | jchemrev.com | | Acylhydrazides + Methylhetarenes | I₂ / Cs₂CO₃ | 61-92% | rsc.org | | Aldehydes + Hypervalent Iodine(III) Reagent | Visible Light, Catalyst-Free | 69-88% | acs.org |

Chemical Reactivity and Transformational Pathways of 2 Iodo 5 Methyl 1,3,4 Oxadiazole

Nucleophilic Substitution Reactions at the Iodo Position

The carbon-iodine bond at the 2-position of the 1,3,4-oxadiazole (B1194373) ring is a prime site for nucleophilic attack. This reactivity is central to the derivatization of this heterocyclic system.

Halogen-Nucleophile Exchange Mechanisms in 1,3,4-Oxadiazole Systems

The 1,3,4-oxadiazole ring is generally resistant to nucleophilic attack due to its electron-deficient nature. rroij.com However, the presence of a good leaving group, such as iodine, at the C2 position facilitates nucleophilic substitution reactions. These reactions typically proceed through a nucleophilic aromatic substitution (SNAr) mechanism. The high electrophilicity of the carbon atom bonded to the iodine makes it susceptible to attack by a variety of nucleophiles. chim.it

The general mechanism involves the addition of a nucleophile to the carbon atom bearing the iodine, forming a transient, negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the iodide ion restores the aromaticity of the oxadiazole ring, yielding the substituted product. The rate of this reaction is influenced by the nature of the nucleophile, the solvent, and the presence of any activating or deactivating groups on the oxadiazole ring.

Derivatization via C-I Bond Activation

The carbon-iodine bond in 2-iodo-5-methyl-1,3,4-oxadiazole can be activated to form new carbon-carbon and carbon-heteroatom bonds, enabling a wide range of derivatizations. This activation is often achieved through transition metal-catalyzed cross-coupling reactions. For instance, iodine can be used in oxidative cyclization reactions to form the 1,3,4-oxadiazole ring itself from acylhydrazones. researchgate.net While this is a synthetic method for the ring system, the reactivity of the C-I bond is a key aspect.

These coupling reactions significantly expand the synthetic utility of this compound, allowing for the introduction of diverse functionalities at the 2-position.

Reactivity Influenced by the Methyl Group and 1,3,4-Oxadiazole Ring System

The 1,3,4-oxadiazole ring itself is a thermally stable system, with this stability being enhanced by substitution. rroij.com The ring is composed of two pyridine-type nitrogen atoms, which contribute to its electron-deficient character and make the carbon atoms susceptible to nucleophilic attack, especially when a good leaving group is present. rroij.comresearchgate.net Conversely, electrophilic substitution on the carbon atoms of the oxadiazole ring is extremely difficult due to the low electron density. rroij.com However, electrophilic attack can occur at the nitrogen atoms, particularly if the ring is substituted with electron-releasing groups. rroij.com

Electrophilic and Radical Reaction Studies in Halogenated Oxadiazoles

While nucleophilic substitution is the predominant reaction pathway for this compound, electrophilic and radical reactions have also been explored in the broader context of halogenated oxadiazoles.

Electrophilic attacks on the 1,3,4-oxadiazole ring are generally disfavored due to the ring's electron-deficient nature. rroij.com However, reactions with strong electrophiles can lead to N-alkylation. researchgate.net

Stability and Degradation Pathways in Research Contexts

The 1,3,4-oxadiazole ring is known for its stability. scirp.org However, like all organic compounds, this compound can degrade under certain conditions. Studies on related oxadiazole derivatives have shown that they can be susceptible to degradation under acidic, basic, and oxidative stress, as well as upon exposure to UV light. researchgate.net

For instance, some 1,2,4-oxadiazole (B8745197) derivatives exhibit maximum stability in a pH range of 3-5, with degradation rates increasing at higher or lower pH. nih.gov At low pH, protonation of a ring nitrogen can activate the ring for nucleophilic attack and subsequent ring opening. nih.gov At high pH, direct nucleophilic attack can lead to the formation of an anionic intermediate that, upon protonation, also results in ring cleavage. nih.gov While this data is for a 1,2,4-oxadiazole, similar principles of acid- and base-mediated degradation could apply to the 1,3,4-isomer. Additionally, some oxadiazole compounds have been observed to decompose upon prolonged storage at room temperature. mdpi.com

Advanced Characterization Methodologies in Research for 2 Iodo 5 Methyl 1,3,4 Oxadiazole Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy each provide unique and complementary information about the atomic and molecular composition of 2-iodo-5-methyl-1,3,4-oxadiazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments within a molecule. For 1,3,4-oxadiazole (B1194373) derivatives, ¹H NMR spectra are used to identify signals from protons in different chemical environments. researchgate.netresearchgate.net For instance, in a synthesized 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the methyl and methylene (B1212753) proton signals appeared at specific chemical shifts of 2.39 δ and 4.05 δ, respectively. researchgate.net Aromatic protons in this compound were observed at 8.00 and 7.42 δ. researchgate.net

¹³C NMR spectroscopy is equally vital for structural confirmation, revealing the chemical shifts of carbon atoms. researchgate.netresearchgate.netscispace.com In the aforementioned methanamine derivative, the oxadiazole ring carbons were identified by signals at 164.32 and 161.98 δ. researchgate.net The carbon of the methyl group attached to the phenyl ring resonated at 142.59 δ, while the aliphatic carbon linked to the oxadiazole ring appeared at 50.24 δ. researchgate.net Studies on various 1,3,4-oxadiazole derivatives show that the chemical shifts of the oxadiazole ring carbons are influenced by the nature of the substituents. researchgate.netacs.org

Mass Spectrometry (MS) is employed to determine the molecular weight and fragmentation patterns of compounds, which aids in structural elucidation. nih.govsapub.org Electron Ionization Mass Spectrometry (EI-MS) is a common technique used for this purpose. mdpi.com For example, the mass spectrum of 2-({[5-(adamantan-1-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile showed a molecular ion peak (M+) at m/z 366. uzh.ch High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, further confirming the elemental composition of the synthesized molecules. researchgate.net

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.netajchem-a.comcapes.gov.br In 1,3,4-oxadiazole derivatives, characteristic IR absorption bands are observed for various functional groups. The C=N stretching vibration is typically found in the region of 1651-1512 cm⁻¹. researchgate.net The C-O-C stretching vibration of the oxadiazole ring is often observed between 1242 and 1163 cm⁻¹. researchgate.net For instance, the IR spectrum of 2-({[5-(adamantan-1-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile displayed characteristic peaks at 3374 cm⁻¹ (N-H), 2210 cm⁻¹ (C≡N), and 1266 cm⁻¹ (C-O-C). uzh.ch

Table 1: Spectroscopic Data for Selected 1,3,4-Oxadiazole Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) Mass Spec (m/z)
1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine researchgate.net 2.39 (CH₃), 4.05 (CH₂), 7.42 & 8.00 (aromatic) 21.5 (CH₃), 50.24 (CH₂), 121.11, 127.05, 130.40, 142.59 (aromatic), 161.98 & 164.32 (oxadiazole) Not specified Not specified
2-({[5-(adamantan-1-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile uzh.ch 1.72, 1.96, 2.10 (adamantane), 5.50 (NCH₂N), 5.77 (NH), 6.86, 7.31, 7.47-7.51 (aromatic) 27.41, 34.55, 36.03, 39.02 (adamantane), 56.94 (NCH₂N), 97.77 (CN), 112.72, 117.13, 119.35, 132.94, 134.50, 147.06 (aromatic), 168.66 (oxadiazole C5), 176.94 (C=S) 3374 (NH), 3021 (aromatic CH), 2911, 2850 (aliphatic CH), 2210 (CN), 1266 (C-O-C) 366 (M+)
Ethyl 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate acs.org 1.42 (CH₃), 4.50 (CH₂), 7.17-7.20, 8.09-8.14 (aromatic) 14.1 (CH₃), 116.7, 119.1, 130.1 (aromatic), 154.4, 156.5, 165.4, 165.7 (oxadiazole & C=O) Not specified Not specified
Ethyl 5-(3-fluorophenyl)-1,3,4-oxadiazole-2-carboxylate acs.org 1.49 (CH₃), 4.56 (CH₂), 7.31, 7.53-7.56, 7.87, 7.97 (aromatic) 14.1 (CH₃), 63.7 (CH₂), 114.6, 120.0, 123.1, 124.6, 131.2 (aromatic), 154.3, 156.6, 164.8, 165.4 (oxadiazole & C=O) Not specified Not specified

Chromatographic and Purity Assessment Methods

Chromatographic techniques are essential for separating mixtures and assessing the purity of synthesized compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for the analysis of this compound derivatives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is commonly used for the analysis of oxadiazole derivatives. thieme-connect.com For instance, a study on the forced degradation of a 1,3,4-oxadiazole derivative utilized an RP-HPLC method with a C18 column and a mobile phase consisting of acetonitrile, orthophosphoric acid, and methanol (B129727). thieme-connect.com The method was validated for its accuracy, precision, and robustness, demonstrating its suitability for quality control and stability testing. thieme-connect.com The retention time of a compound in HPLC is a key parameter for its identification. thieme-connect.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly effective method for analyzing volatile and thermally stable compounds. nih.govnih.gov This technique is particularly useful for the analysis of halogenated heterocyclic compounds. sigmaaldrich.com In the analysis of iodinated aromatic amines, GC-MS methods have been developed that show excellent limits of detection, often in the picogram-per-liter range. nih.gov Derivatization is sometimes employed to improve the volatility and thermal stability of the analytes. nih.gov

Table 2: Chromatographic Methods for Oxadiazole Derivatives

Technique Column Mobile Phase/Carrier Gas Detector Application Reference
RP-HPLC C18 (Promosil, 5μ, 4.60 x 250 mm) Acetonitrile, orthophosphoric acid, and methanol (90:05:05 v/v) Photodiode Array (PDA) Purity assessment and forced degradation studies of a 1,3,4-oxadiazole derivative. thieme-connect.com
GC-MS ZB-Wax (20 m × 0.18 mm × 0.18 µm) Helium Mass Spectrometer (Electron Ionization) Analysis of iodinated derivatives of aromatic amines. nih.gov
GC-MS Rxi-5Sil MS (30 m × 0.25 mm × 0.25 µm) Helium Mass Spectrometer (Negative Chemical Ionization) Analysis of iodinated derivatives of aromatic amines. nih.gov

X-ray Crystallography for Solid-State Structure Analysis

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.govmdpi.com This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of this compound derivatives.

The crystal structures of several 1,3,4-oxadiazole derivatives have been determined using single-crystal X-ray diffraction analysis. rsc.orguzh.ch These studies have revealed important structural features, such as the planarity of the oxadiazole ring and the nature of intermolecular interactions like hydrogen bonding and π-π stacking. rsc.org For example, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole was determined, providing detailed information on its molecular geometry and crystal packing. uzh.ch In another study, the crystal structure of a 5-arylimino-1,3,4-thiadiazole derivative, a related heterocyclic system, was elucidated, confirming its molecular structure and stereochemistry. nih.gov The analysis of crystal structures also helps in understanding the relationship between molecular structure and macroscopic properties. rsc.orgsci-hub.se

Table 3: Crystallographic Data for a 1,3,4-Oxadiazole Derivative

Compound Crystal System Space Group Key Bond Lengths (Å) Key Bond Angles (°) Reference
2-({[5-(adamantan-1-yl)-1,3,4-oxadiazolidin-3-yl]methyl}amino)benzonitrile uzh.ch Triclinic P1 C9-N3: 1.343(5), C9-O1: 1.373(5), C10-O1: 1.368(5) Not specified uzh.ch
2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole uzh.ch Monoclinic P2₁/c Not specified Not specified uzh.ch

Computational and Theoretical Investigations of 2 Iodo 5 Methyl 1,3,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of molecules like 2-iodo-5-methyl-1,3,4-oxadiazole. aablocks.com These calculations can elucidate the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its molecular orbitals (HOMO and LUMO).

The stability and reactivity of 1,3,4-oxadiazole (B1194373) derivatives have been successfully analyzed using DFT, and similar approaches would be applied to this compound. aablocks.com Key parameters derived from these calculations, such as the HOMO-LUMO energy gap, provide an indication of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally suggests higher reactivity. aablocks.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), which is crucial for predicting how the molecule might interact with biological targets.

Table 1: Representative Data from Quantum Chemical Calculations for a Generic 1,3,4-Oxadiazole Derivative

ParameterTypical Value RangeSignificance
HOMO Energy-6 to -8 eVRelates to electron-donating ability
LUMO Energy-1 to -3 eVRelates to electron-accepting ability
HOMO-LUMO Gap4 to 6 eVIndicator of chemical reactivity and stability
Dipole Moment2 to 5 DebyeInfluences solubility and intermolecular interactions

Note: The values in this table are illustrative for the 1,3,4-oxadiazole class and not specific to this compound.

Molecular Docking and Dynamics Simulations in Bioactive Research

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For this compound, this method would be employed to screen for potential biological targets and to understand the specific interactions that stabilize the ligand-receptor complex. Studies on other 1,3,4-oxadiazole derivatives have successfully used molecular docking to identify potential inhibitors for targets like vascular endothelial growth factor receptor 2 (VEGFR2) and epidermal growth factor receptor (EGFR). aablocks.com The docking process yields a binding affinity score, which estimates the strength of the interaction, and reveals key binding interactions like hydrogen bonds and hydrophobic contacts.

Following molecular docking, molecular dynamics (MD) simulations can be performed to study the stability and conformational changes of the ligand-receptor complex over time. MD simulations provide a more dynamic picture of the binding event, taking into account the flexibility of both the ligand and the protein. This can help to confirm the stability of the predicted binding pose from docking and provide a more accurate assessment of the binding affinity.

Structure-Activity Relationship (SAR) Modeling and Predictive Analytics

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For 1,3,4-oxadiazole derivatives, SAR studies have been instrumental in identifying the key structural features required for a particular biological effect, such as anticancer or antimicrobial activity.

In the context of this compound, a systematic SAR study would involve synthesizing and testing a series of analogs where the iodo and methyl groups are varied or replaced with other substituents. The resulting data would then be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models. 3D-QSAR studies on 1,2,4-oxadiazole (B8745197) derivatives, for instance, have been used to create models that can predict the inhibitory activity of new compounds. These models can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. While the synthesis of 1,3,4-oxadiazoles can be achieved through various routes, computational methods can be used to model the reaction pathways, identify transition states, and calculate activation energies. This information is invaluable for optimizing reaction conditions to improve yields and reduce byproducts. For instance, computational studies can help to understand the cyclization step in the formation of the oxadiazole ring from a diacylhydrazine precursor.

Q & A

Q. What are the standard synthetic protocols for preparing 2-Iodo-5-methyl-1,3,4-oxadiazole, and what key intermediates are involved?

The synthesis typically involves cyclization reactions between thiosemicarbazides or tetrazole precursors with iodinating agents. For example, coupling 5-methyl-1,3,4-oxadiazole-2-thione with iodine under oxidative conditions (e.g., using HIO₃ or I₂/KI) can yield the iodinated product. Key intermediates include tetrazole derivatives and carboxylic acid precursors, with reagents like DIC (diisopropylcarbodiimide) facilitating condensation . Optimization of solvent systems (e.g., DCM/DMF mixtures) and temperature control (reflux conditions) is critical for yield improvement.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural characterization relies on:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and electronic environments.
  • X-ray crystallography : Resolves bond lengths and angles, particularly the C-I bond length (~2.09 Å) and oxadiazole ring planarity .
  • Mass spectrometry : ESI-MS or HRMS to verify molecular weight and isotopic patterns (e.g., [M+H⁺] peaks).

Q. What are the typical reactivity patterns of this compound in cross-coupling reactions?

The iodine substituent enables participation in Suzuki-Miyaura or Ullmann-type cross-coupling reactions. For example, palladium-catalyzed coupling with aryl boronic acids replaces the iodine with aryl groups, forming 5-methyl-2-aryl-1,3,4-oxadiazoles. Reaction conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) must be tailored to avoid oxadiazole ring degradation .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and electron density maps to predict regioselectivity. For instance, Fukui indices identify nucleophilic/electrophilic sites, guiding functionalization at the oxadiazole C2 or C5 positions. Molecular docking studies (AutoDock Vina) further assess binding affinities for drug-discovery applications .

Q. What strategies resolve contradictions in reported biological activity data for oxadiazole derivatives?

Discrepancies in antimicrobial or anticancer assays often arise from variations in:

  • Test strains/cell lines : Standardize using ATCC-recommended models.
  • Solvent systems : DMSO concentrations >1% may inhibit growth, skewing IC₅₀ values.
  • Assay protocols : Replicate conditions from high-impact studies (e.g., CLSI guidelines for MIC determination). Meta-analyses of PubChem BioAssay data (AID 743255) can identify outliers .

Q. How does tautomerism in 1,3,4-oxadiazoles impact spectroscopic data interpretation?

The oxadiazole ring exhibits thione-thiol tautomerism, altering NMR and IR spectra. For example, ¹H NMR may show exchange broadening near δ 13 ppm (thiol proton). X-ray crystallography definitively assigns tautomeric forms, while variable-temperature NMR tracks dynamic equilibria .

Q. What advanced techniques optimize iodination efficiency in oxadiazole synthesis?

Hypervalent iodine reagents (e.g., PhI(OAc)₂) improve selectivity over traditional I₂/KI. Microwave-assisted synthesis reduces reaction times (30 min vs. 12 hrs) and enhances yields (85% vs. 60%) by promoting even heating. Monitoring via TLC (hexane/EtOAc 3:1) ensures minimal side-product formation .

Methodological Considerations

Q. What safety protocols are essential when handling this compound?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and goggles (to prevent skin/eye contact with iodinated compounds).
  • Ventilation : Use fume hoods due to potential iodine vapor release.
  • Waste disposal : Segregate halogenated waste and consult environmental safety guidelines for incineration .

Q. How are reaction yields improved in large-scale syntheses of iodinated oxadiazoles?

  • Catalyst screening : Test Pd/Cu bimetallic systems for cross-coupling scalability.
  • Solvent recycling : Distill DMF from reaction mixtures for reuse.
  • Process analytical technology (PAT) : In-line FTIR monitors intermediate formation, reducing batch failures .

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Feasible Synthetic Routes

Reactant of Route 1
2-Iodo-5-methyl-1,3,4-oxadiazole
Reactant of Route 2
2-Iodo-5-methyl-1,3,4-oxadiazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.